N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-16(18-21-14-3-1-2-4-15(14)24-18)20-11-12-5-7-13(8-6-12)17-19-9-10-23-17/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBPSCNYHVEHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(C=C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method is the reaction of 2-amino benzothiazole with 4-(thiazol-2-yl)benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a thiazole ring and a benzothiazole moiety. Thiazole and benzothiazole derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
General Information
- IUPAC Name: this compound
- CAS Number: 1421494-49-6
- Molecular Formula: C19H13N3OS2
- Molecular Weight: 363.46 g/mol
Applications
Thiazoles, in general, are a significant platform found in medicinally relevant molecules and have recently been identified as potential inhibitors of biological targets, such as cell cycle and cell membrane enzyme-linked receptors . They have demonstrated anticancer activity and low toxicity .
While specific applications of this compound are not detailed in the provided search results, thiazole derivatives, including benzothiazoles, have a range of applications:
- Antimicrobial Agents: Thiazoles and benzothiazoles have demonstrated antimicrobial properties.
- Anti-inflammatory Agents: These compounds can also act as anti-inflammatory agents.
- Anticancer Agents: Thiazole-containing compounds are potential anticancer therapeutics . Examples of clinically used anticancer medicines that contain a thiazole nucleus are Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone .
- Antitubercular Activity: Some thiazole derivatives have shown antitubercular action . For example, one compound demonstrated excellent anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL .
- Antiviral Activity: Thiazole/thiadiazole/benzothiazole compounds may possess antiviral activity and inhibit the main protease of SARS-CoV-2 .
- Selective ZAC Antagonists: Some N-(thiazol-2-yl) derivatives have been found to be selective ZAC antagonists .
Synthesis
The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. A common method is the reaction of 2-amino benzothiazole with 4-(thiazol-2-yl)benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate. For example, hydrogen peroxide in acetic acid at room temperature.
- Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride. For example, sodium borohydride in methanol at 0°C.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings using halogenated reagents in the presence of a base like sodium hydroxide.
Mechanism of Action
The mechanism of action of N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzothiazole Carboxamides
Pharmacological and Physicochemical Properties
- Bioactivity : While direct data for the target compound is absent, analogs like 3a-j exhibit potent cytotoxicity (IC₅₀ < 10 µM in HT-29 cells) , and 14 shows anti-inflammatory activity (TNF-α inhibition >50% at 10 µM) .
- Purity and Stability : HPLC purity exceeds 95% for most analogs (e.g., 3a-j in ), with melting points ranging from 169–235°C depending on substituents .
Key Differentiators
- Synthetic Complexity : The target compound’s synthesis may require rigorous optimization due to steric hindrance from the thiazolylbenzyl group, unlike simpler analogs like 12 or 13 .
Biological Activity
N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
This compound features a thiazole ring and a benzothiazole moiety, which are known for their significant biological activities. The compound's IUPAC name is N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide, and it has the CAS number 1421494-49-6. The molecular formula is and it exhibits properties typical of thiazole derivatives, including potential antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . A study evaluated its efficacy against various bacterial strains, showing significant inhibition rates. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Acinetobacter baumannii | 100 | 99 |
| Pseudomonas aeruginosa | 250 | 98 |
| Staphylococcus aureus | 50 | 95 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's IC50 values against different cancer cell lines are summarized below:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid carcinoma) | 1.61 ± 1.92 | Bcl-2 inhibition |
| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Caspase activation |
Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the versatility of thiazole derivatives in drug development. For instance, compounds similar to this compound have been synthesized and tested for their biological activity:
- Thiazoles as Antitumor Agents : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity attributed to structural modifications .
- Combination Therapies : Research has explored the potential of combining thiazole-based compounds with existing chemotherapeutics to enhance efficacy and reduce resistance in cancer treatments .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of thiazole derivatives, providing insights into their potential clinical applications .
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide and its analogs?
The synthesis typically involves multi-step coupling reactions. For example:
- Amide bond formation using coupling agents like EDC/HOBt under nitrogen atmosphere (e.g., refluxing in ethanol-water mixtures with sodium hydroxide) .
- Thiazole ring construction via cyclization of thiourea intermediates or Hantzsch thiazole synthesis.
- Purification via column chromatography (e.g., using DCM:MeOH:TEA systems) or preparative TLC (n-hexane/ethyl acetate) .
Yields can be optimized by adjusting stoichiometry (e.g., 1.1 eq of Lawesson’s reagent for thioamide formation) or solvent systems (DMF for polar intermediates) .
(Advanced) How can density functional theory (DFT) calculations guide the understanding of this compound’s electronic properties and reactivity?
DFT methods (e.g., B3LYP functional) incorporating exact exchange and gradient corrections can:
- Predict electron density distributions to identify nucleophilic/electrophilic sites .
- Calculate HOMO-LUMO gaps to estimate charge-transfer potential .
- Simulate vibrational frequencies (IR) and NMR chemical shifts for structural validation .
For example, the Colle-Salvetti correlation-energy formula aids in modeling intermolecular interactions critical for binding studies .
(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Assign protons and carbons (e.g., thiazole ring protons at δ 7.5–8.5 ppm, amide NH at δ 10–12 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns) .
- Elemental analysis : Confirm C/H/N/S ratios within 0.4% deviation .
(Advanced) How can molecular docking (e.g., GOLD software) elucidate interactions between this compound and target proteins?
- Use genetic algorithms to explore ligand conformational flexibility and protein side-chain adjustments .
- Include water displacement in binding sites to improve docking accuracy .
- Validate poses using crystallographic data (e.g., hydrogen bonds between the carboxamide group and active-site residues) .
For example, synergistic AIE/ESIPT/ICT effects in related fluorophores highlight the role of substituents in target engagement .
(Basic) What are key challenges in synthesizing the thiazole-carboxamide linkage, and how are they addressed?
- Low yields due to steric hindrance: Optimize reaction time (e.g., overnight stirring in pyridine for amidation) .
- Byproduct formation : Use excess benzoyl chloride (1.2 eq) and NaHCO₃ washes to remove unreacted acid .
- Purification difficulties : Employ gradient elution (e.g., ethyl acetate/hexane) or recrystallization (methanol) .
(Advanced) How can researchers resolve contradictory bioactivity data among structural analogs of this compound?
- Perform SAR analysis : Compare substituents (e.g., trifluoromethyl vs. methoxy groups) on solubility and target affinity .
- Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) paired with molecular dynamics simulations to assess binding stability .
- Evaluate metabolic stability via microsomal assays, noting trifluoromethyl groups’ resistance to oxidation .
(Basic) What strategies are effective for scaling up synthesis while maintaining high purity?
- One-pot reactions : Combine hydrolysis (method G) and coupling steps to reduce intermediates .
- Catalytic optimization : Use CuI/proline systems for azide-alkyne cycloadditions .
- Crystallization control : Adjust cooling rates during recrystallization (e.g., CH₃OH for uniform crystals) .
(Advanced) How do substituents on the benzothiazole core modulate pharmacokinetic properties?
- Lipophilicity : Trifluoromethyl groups enhance membrane permeability but may reduce aqueous solubility .
- Metabolic stability : Electron-withdrawing groups (e.g., -CF₃) slow cytochrome P450-mediated degradation .
- Toxicity : Morpholine or piperidine substituents improve safety profiles by reducing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
